Molecular Weight and Lipophilicity Differentiation from the Des-Phenyl Analog (CAS 64284-35-1)
Compared with its closest commercially cataloged analog, 2,2-dimethyl-3-hydroxy-3-(4-methoxyphenyl)propionic acid (CAS 64284-35-1), the target compound incorporates an additional phenyl ring at the β-carbon, increasing molecular weight by 76.1 Da (34%) and calculated logP (XLogP3) from 2.1 to 3.0—a shift from moderately lipophilic to lipophilic range [1].
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW 300.35 Da; XLogP3 3.0; HBD 2; HBA 4; RotBonds 5; TPSA 66.8 Ų |
| Comparator Or Baseline | Des-phenyl analog (CAS 64284-35-1): MW 224.26 Da; XLogP 2.1; HBD 1; HBA 4; RotBonds 3; TPSA 69.6 Ų |
| Quantified Difference | ΔMW +76.1 Da (+34%); ΔXLogP +0.9 log units; ΔHBD +1; ΔRotBonds +2 |
| Conditions | Computed properties from authoritative chemical databases (XLogP3 method); experimental melting point of comparator: 115-117 °C [1] |
Why This Matters
The substantially higher lipophilicity and molecular complexity of the target compound alter chromatographic retention, membrane permeability potential, and protein binding propensity, disqualifying the des-phenyl analog as a physicochemical surrogate in any assay or formulation where logP is a critical parameter.
- [1] BaseChem. 2,2-Dimethyl-3-hydroxy-3-(p-methoxyphenyl)propionic acid (CAS 64284-35-1): computed properties (XlogP 2.1; HBD 1; HBA 4; RotBonds 3; TPSA 69.6). https://www.basechem.org/ (accessed 2026-04-30). View Source
